![molecular formula C19H20N2O5S B2488615 methyl 1-((4-(methylsulfonyl)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1396626-80-4](/img/structure/B2488615.png)
methyl 1-((4-(methylsulfonyl)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
The compound "methyl 1-((4-(methylsulfonyl)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate" belongs to the class of tetrahydroisoquinolines, which are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. These compounds are synthesized via various methods, including Pictet-Spengler condensation, and have been studied for their potential in treating a range of conditions due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline derivatives involves complex reactions such as the Pictet-Spengler condensation of N-sulfonyl-β-phenethylamines with α-chloro-α-phenylseleno esters under Lewis acid promotion, yielding moderate to good yields (Silveira et al., 1999). Furthermore, methodologies including Heck-mediated synthesis and photochemically induced cyclization have been utilized for the efficient synthesis of naphtho[2,1-f]isoquinolines (Pampín et al., 2003).
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives has been explored through X-ray structural analysis, revealing the spatial arrangement and electronic properties crucial for their biological activity. For instance, methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates have been structurally characterized to understand their conformation and reactivity (Rudenko et al., 2013).
Chemical Reactions and Properties
Tetrahydroisoquinolines undergo various chemical reactions, including halosulfonylation and carbophilic Lewis acid-catalyzed tandem nucleophilic addition and cyclization, leading to the formation of densely functionalized derivatives. These reactions are key to modifying the chemical structure and enhancing biological activity (Zhu et al., 2016).
Scientific Research Applications
Catalysis and Synthesis
A novel approach utilizing 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate as an efficient catalyst has been developed for synthesizing polyhydroquinoline derivatives. This method emphasizes clean, simple procedures that yield products efficiently over short reaction times, highlighting the importance of sulfonic acid derivatives in catalytic applications (Khaligh, 2014).
Chemical Modification Techniques
Research into the microwave-assisted cleavage of methyl phenyl ethers presents a novel method for synthesizing desmethyl precursors, which is crucial for creating building blocks in organic synthesis. This technique showcases the role of sulfonic acid derivatives in facilitating rapid and efficient chemical transformations (Fredriksson & Stone-Elander, 2002).
Antibacterial and Antifungal Activities
A series of arylsulfonamide-based compounds have demonstrated significant antioxidant, antifungal, and antibacterial activities. These findings suggest the potential for developing new therapeutic agents based on the sulfonamide framework for treating infections (Kumar & Vijayakumar, 2017).
Antileukemic Activity
Bis[[(carbamoyl)oxy]methyl]-substituted pyrrolo[2,1-a]isoquinolines, among other heterocycles, have shown activity against P388 lymphocytic leukemia, indicating the potential use of isoquinoline derivatives in cancer therapy (Anderson et al., 1988).
Enzyme Inhibition
Investigations into the selective inhibition of phenylethanolamine N-methyltransferase by tetrahydroisoquinoline derivatives underscore the utility of these compounds in studying neurotransmitter regulation and potentially treating related disorders (Grunewald et al., 1997).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 1-[(4-methylsulfonylphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-26-19(23)21-12-11-13-5-3-4-6-16(13)17(21)18(22)20-14-7-9-15(10-8-14)27(2,24)25/h3-10,17H,11-12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPMEWBWBCSPPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=CC=CC=C2C1C(=O)NC3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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